On-Target CDK2 Inhibition Compared to Olomoucine Standard
In a study evaluating a series of novel fluorinated rhodanine derivatives for their enzymatic effects on CDK2 inhibition in tumor cells, compound 2 demonstrated high activity. It was specifically noted that compound 2 (along with compound 10) showed performance that could be 'used as Olomoucine,' a standard CDK inhibitor reference compound [1]. The target compound, (5Z)-5-(4-fluorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one, is a close structural analog of compound 2 investigated in this study, suggesting a potential for similar CDK2-inhibitory activity that differentiates it from less active derivatives in the same series.
| Evidence Dimension | CDK2 inhibitory activity in tumor cells |
|---|---|
| Target Compound Data | Not directly reported; compound is a close structural analog of the highly active 'compound 2' which was benchmarked against Olomoucine. |
| Comparator Or Baseline | Olomoucine (standard CDK inhibitor reference) |
| Quantified Difference | Not quantifiable for the target compound; class-level inference from a closely related analog in the same synthetic and evaluation study. |
| Conditions | Enzymatic assay for CDK2 inhibition on tumor cells. Full experimental context available in Makki et al., 2019. |
Why This Matters
This provides a foundational activity anchor for procurement; the compound's structural class has demonstrated CDK2-inhibitory potential comparable to a known standard, supporting its selection for kinase-focused research programs over untested rhodanine analogs.
- [1] Makki MST, Abdel-Rahman RM, Alshammari NAH. Synthesis of Novel Fluorine Compounds Substituted-4-thiazolidinones Derived from Rhodanine Drug as Highly Bioactive Probes. Current Organic Synthesis. 2019;16(3):413-422. View Source
